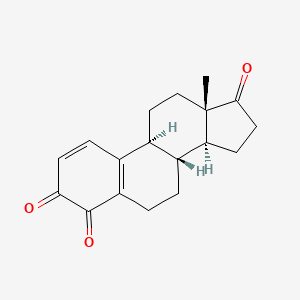

Estra-1,5(10)-diene-3,4,17-trione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Estra-1,5(10)-diene-3,4,17-trione is a metabolite of estrone, a naturally occurring estrogen. This compound is a type of catechol estrogen quinone, which plays a significant role in the initiation of certain types of cancers. The compound is known for its reactivity with DNA, leading to the formation of depurinating DNA adducts that can cause mutations .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Estra-1,5(10)-diene-3,4,17-trione can be synthesized through the oxidation of estrone. One common method involves the use of oxidizing agents such as silver oxide or potassium dichromate in an acidic medium. The reaction typically requires careful control of temperature and pH to ensure the selective formation of the quinone .

Industrial Production Methods

Industrial production of this compound is less common due to its specific applications in research rather than large-scale manufacturing. similar oxidation processes can be scaled up using continuous flow reactors to maintain consistent reaction conditions and yield .

Analyse Des Réactions Chimiques

Oxidation Reactions

The compound's diene and quinone moieties make it susceptible to oxidation under specific conditions:

| Reaction Type | Reactants/Conditions | Products Formed | References |

|---|---|---|---|

| Ortho-quinone formation | MnO₂ in CHCl₃ | 3,4-Estrone ortho-quinone (93) | |

| Epoxidation | O₂ or peroxide-based reagents | Endo-peroxide intermediates |

These reactions are critical for modifying the A-ring structure while preserving the steroid backbone .

Michael Addition Reactions

The compound participates in regioselective nucleophilic additions:

With propylamine:

The reaction pathway depends on the quinoid structure, with 3,4-EQ showing greater product diversity .

Synthetic Functionalization

Key steps in derivatization pathways:

These transformations enable precise structural modifications for pharmacological studies .

Cycloaddition Reactions

The conjugated diene system undergoes [4+2] cycloadditions:

| Dienophile | Conditions | Product | References |

|---|---|---|---|

| Singlet oxygen | Photochemical excitation | Endo-peroxide (37) | |

| Activated alkenes | Thermal or Lewis acid | Complex polycyclic derivatives |

The endo-peroxide intermediate (37) can be further reduced to generate alcohol functionalities .

Redox Transformations

The trione system facilitates unique electron transfer processes:

| Process | Reducing Agent | Outcome | References |

|---|---|---|---|

| Carbonyl reduction | NaBH₄ or LiAlH₄ | Partial reduction to diols | |

| Quinone semiquinone | Biological redox systems | Radical intermediates |

These reactions are particularly relevant for studying estrogen receptor interactions.

Key Structural Features Influencing Reactivity:

-

A-ring quinoid system : Dictates electron-deficient character for Michael additions

-

C17-ketone : Participates in keto-enol tautomerism

The compound's multifunctional nature allows simultaneous or sequential transformations at distinct reactive sites, making it a versatile scaffold in steroid chemistry. Recent studies focus on controlling regioselectivity in nucleophilic additions and developing catalytic systems for asymmetric derivatization .

Applications De Recherche Scientifique

Medicinal Chemistry

1. Anticancer Research

Estra-1,5(10)-diene-3,4,17-trione has been studied for its potential anticancer properties. Research indicates that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives can inhibit the growth of breast cancer (MCF-7) and colon cancer (HT-29) cells . The mechanism of action is believed to involve the formation of reactive oxygen species (ROS) that induce apoptosis in cancer cells.

2. Hormonal Activity

As a derivative of estrone, this compound may interact with estrogen receptors. This interaction could lead to therapeutic applications in hormone replacement therapy or in the treatment of hormone-dependent cancers. The compound's ability to act as an estrogen mimic or antagonist depending on the cellular context makes it a candidate for further exploration in endocrinology .

Synthesis and Characterization

The synthesis of this compound typically involves the oxidation of 4-hydroxyestrone using manganese dioxide or other oxidizing agents. This synthetic route is crucial for producing the compound in sufficient quantities for research purposes . Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of synthesized compounds.

Biochemical Applications

1. Enzyme Inhibition Studies

Research has indicated that this compound can act as an inhibitor for certain enzymes involved in steroid metabolism. This property is significant for understanding the metabolic pathways of steroids and developing inhibitors that could serve as therapeutic agents against diseases associated with steroid metabolism dysregulation .

2. Interaction with Proteins

Studies utilizing fluorescence quenching methods have revealed that this compound forms complexes with human serum albumin through non-covalent interactions. This binding affinity may influence the pharmacokinetics and bioavailability of drugs derived from this compound .

Case Studies

Mécanisme D'action

The mechanism by which Estra-1,5(10)-diene-3,4,17-trione exerts its effects involves its reactivity with DNA. The compound reacts with purine bases in DNA, forming depurinating adducts that create apurinic sites. These sites can lead to mutations during DNA replication, contributing to cancer initiation. The electrophilic nature of the quinone allows it to react with nucleophilic sites in DNA, leading to the formation of these adducts .

Comparaison Avec Des Composés Similaires

Estra-1,5(10)-diene-3,4,17-trione is similar to other catechol estrogen quinones, such as 2,3-Estrone quinone and 3,4-Estradiol quinone. this compound is more reactive with DNA, leading to a higher propensity for forming depurinating adducts. This increased reactivity makes it a more potent initiator of cancer compared to its analogs .

List of Similar Compounds

- 2,3-Estrone quinone

- 3,4-Estradiol quinone

- 2,3-Estradiol quinone

Propriétés

Numéro CAS |

40551-34-6 |

|---|---|

Formule moléculaire |

C18H20O3 |

Poids moléculaire |

284.3 g/mol |

Nom IUPAC |

(8R,9S,13S,14S)-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,4,17-trione |

InChI |

InChI=1S/C18H20O3/c1-18-9-8-11-10-4-6-15(19)17(21)13(10)3-2-12(11)14(18)5-7-16(18)20/h4,6,11-12,14H,2-3,5,7-9H2,1H3/t11-,12-,14+,18+/m1/s1 |

Clé InChI |

REMSDZFYMQQJFD-QDTBLXIISA-N |

SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=O)C4=O |

SMILES isomérique |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=O)C4=O |

SMILES canonique |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=O)C4=O |

Synonymes |

1,5(10)-estradiene-3,4,17-trione 1,5-ESTO 3,4-estrone-o-quinone estra-1,5(10)-diene-3,4,17-trione |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.